molecular formula C9H12N4 B1655008 2-Dimethylamino-3-methyl-3h-imidazo[4,5-b]pyridine CAS No. 30458-70-9

2-Dimethylamino-3-methyl-3h-imidazo[4,5-b]pyridine

Cat. No.: B1655008
CAS No.: 30458-70-9
M. Wt: 176.22
InChI Key: LRULLOBLJXBFSU-UHFFFAOYSA-N
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Description

2-Dimethylamino-3-methyl-3h-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The imidazopyridine scaffold is structurally similar to purines, which are essential components of DNA and RNA, making them significant in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2-Dimethylamino-3-methyl-3H-imidazo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, imidazopyridines, including this compound, have been shown to modulate the activity of GABA A receptors, which are pivotal in the central nervous system . Additionally, this compound can inhibit enzymes such as aromatase, which is involved in estrogen biosynthesis, and proton pumps, which are essential for gastric acid secretion . These interactions highlight the compound’s potential in treating conditions like anxiety, cancer, and gastrointestinal disorders.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, imidazopyridines can modulate pathways necessary for the proper functioning of cancerous cells, pathogens, and components of the immune system . This compound’s ability to interact with enzymes involved in carbohydrate metabolism further underscores its impact on cellular energy production and utilization . These effects make it a promising candidate for therapeutic applications in oncology, infectious diseases, and metabolic disorders.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with GABA A receptors results in positive allosteric modulation, enhancing the receptor’s response to the neurotransmitter GABA . Additionally, its inhibition of aromatase and proton pumps involves binding to the active sites of these enzymes, thereby blocking their activity . These molecular interactions are fundamental to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These findings are crucial for understanding the compound’s potential long-term therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as anxiolytic and anti-inflammatory actions . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects are essential for determining the therapeutic window and safety margins for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, the compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are crucial for its detoxification and excretion, influencing its pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s lipophilicity allows it to accumulate in lipid-rich tissues, affecting its localization and bioavailability . Understanding these transport and distribution mechanisms is vital for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular respiration and energy production . These localization patterns are essential for elucidating the compound’s precise mechanisms of action and therapeutic potential.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Dimethylamino-3-methyl-3h-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Dimethylamino-3-methyl-3h-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Dimethylamino-3-methyl-3h-imidazo[4,5-b]pyridine stands out due to its dual role as a GABA_A receptor agonist and its potential anticancer properties. This dual functionality makes it a valuable compound for further research and development in both neurological and oncological fields .

Properties

IUPAC Name

N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-12(2)9-11-7-5-4-6-10-8(7)13(9)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRULLOBLJXBFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235612
Record name N,N,3-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30458-70-9
Record name N,N,3-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30458-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,3-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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